molecular formula C14H9Cl2NO5 B13858401 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid Methyl Ester-d3; 2,4-Dichlorophenyl 3-(Methoxycarbonyl)-4-nitrophenyl Ether-d3

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid Methyl Ester-d3; 2,4-Dichlorophenyl 3-(Methoxycarbonyl)-4-nitrophenyl Ether-d3

Cat. No.: B13858401
M. Wt: 345.1 g/mol
InChI Key: SUSRORUBZHMPCO-UJESMPABSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bifenox-d3 involves the incorporation of deuterium atoms into the Bifenox molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Bifenox-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bifenox-d3 undergoes several types of chemical reactions, including:

    Oxidation: Bifenox-d3 can be oxidized to form various oxidation products.

    Reduction: The nitro group in Bifenox-d3 can be reduced to an amino group.

    Substitution: Various substituents can be introduced into the Bifenox-d3 molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bifenox-d3 can lead to the formation of various carboxylic acids, while reduction can yield amino derivatives.

Scientific Research Applications

Bifenox-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Bifenox-d3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen, causing lipid peroxidation and cell membrane damage . This process ultimately results in the death of the target plants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bifenox-d3

Bifenox-d3 is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry for tracing and quantifying herbicide residues. Its specific inhibition of protoporphyrinogen oxidase also sets it apart from other herbicides, making it highly effective in controlling a wide range of weeds.

Properties

Molecular Formula

C14H9Cl2NO5

Molecular Weight

345.1 g/mol

IUPAC Name

methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i2D,5D,6D

InChI Key

SUSRORUBZHMPCO-UJESMPABSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)[2H])Cl)[2H]

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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